2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate
Overview
Description
2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dichloroaniline, and a hydrazinylidene moiety.
Preparation Methods
The synthesis of 2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate involves multiple steps. The starting materials typically include 2-methylsulfanylethyl acetate and 4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenol. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzenesulfonyl moiety can be reduced to amines.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzenesulfonyl group and dichloroaniline moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinylidene moiety can form covalent bonds with target proteins, altering their function and activity.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and dichloroaniline-containing molecules. Compared to these compounds, 2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Some similar compounds are:
- Benzenesulfonyl chloride
- 3,4-dichloroaniline
- Hydrazinylidene derivatives
Properties
IUPAC Name |
2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O6S2/c1-38-14-13-36-26(33)18-37-21-10-7-19(8-11-21)16-29-30-25(32)17-31(20-9-12-23(27)24(28)15-20)39(34,35)22-5-3-2-4-6-22/h2-12,15-16H,13-14,17-18H2,1H3,(H,30,32)/b29-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMDCXBSMUDKV-MUFRIFMGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCOC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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